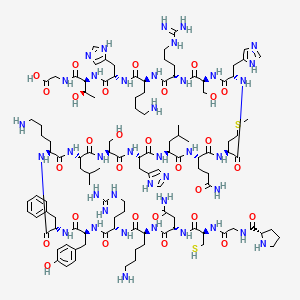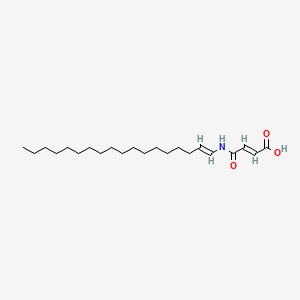
4-(Octadecenylamino)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octadecenylamino)-4-oxo-2-butenoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an octadecenyl group attached to the amino group, and a butenoic acid moiety. It is a unique molecule due to its long aliphatic chain and the presence of both amino and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octadecenylamino)-4-oxo-2-butenoic acid typically involves the reaction of octadecenylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Octadecenylamine is reacted with maleic anhydride in an organic solvent such as toluene or dichloromethane.
Step 2: The reaction mixture is heated to reflux for several hours to facilitate the formation of the amide bond.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4-(Octadecenylamino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-(Octadecenylamino)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-(Octadecenylamino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The long aliphatic chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling.
Comparison with Similar Compounds
4-(Octadecylamino)-4-oxo-2-butenoic acid: Similar structure but with a saturated aliphatic chain.
4-(Hexadecenylamino)-4-oxo-2-butenoic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness: 4-(Octadecenylamino)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the length of its aliphatic chain. This combination imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
93804-04-7 |
|---|---|
Molecular Formula |
C22H39NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(E)-4-[[(E)-octadec-1-enyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(25)26/h17-20H,2-16H2,1H3,(H,23,24)(H,25,26)/b19-18+,20-17+ |
InChI Key |
XIYWXKBSZXPHIL-LKRWSQIDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



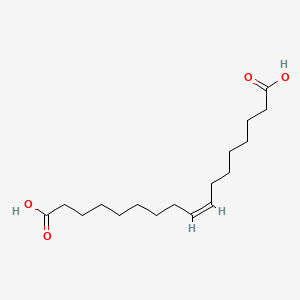
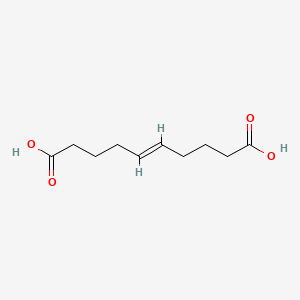
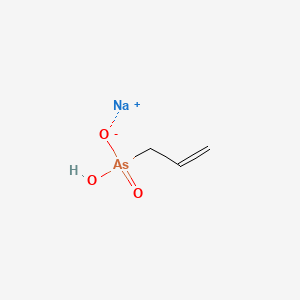
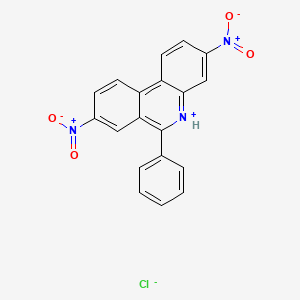
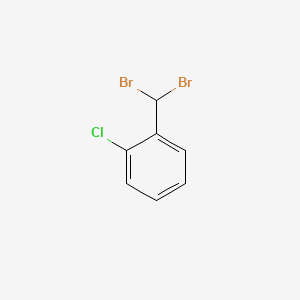
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
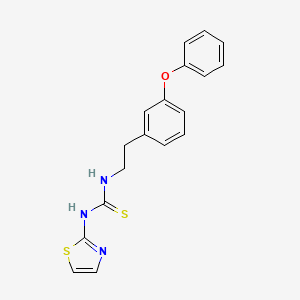
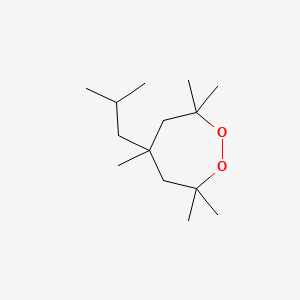
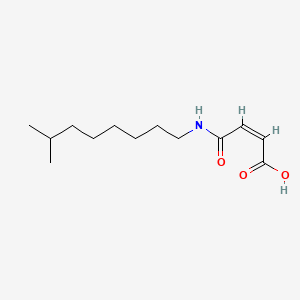
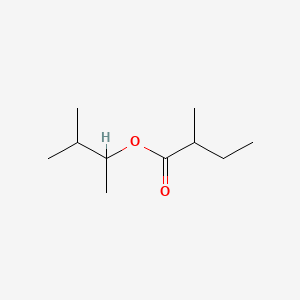

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
